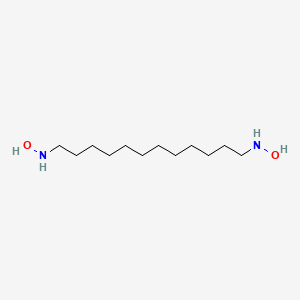![molecular formula C14H18N4S B14151073 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole CAS No. 89081-58-3](/img/structure/B14151073.png)
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole is a complex heterocyclic compound that combines the structural features of thiazolidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both thiazolidine and triazole moieties in its structure endows it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole typically involves multi-step reactions
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thiocarbonyl compound under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate ring closure.
Triazole Ring Formation: The triazole ring can be introduced by reacting the thiazolidine intermediate with hydrazine derivatives under basic conditions. This step often requires the use of a catalyst to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties. It is being investigated as a potential therapeutic agent for the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes responsible for inflammation or cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation. This modulation can lead to the suppression of inflammatory responses or the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1,2,4-Triazole: A simple triazole compound with broad-spectrum antimicrobial activity.
Thiazolidine: A basic thiazolidine ring structure with applications in organic synthesis.
2,5-Dimethylphenylamine: An aromatic amine used as a precursor in the synthesis of various heterocyclic compounds.
-
Uniqueness: : The combination of thiazolidine and triazole rings in this compound provides it with unique chemical and biological properties. This dual functionality allows for diverse applications in multiple fields, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
89081-58-3 |
|---|---|
Formule moléculaire |
C14H18N4S |
Poids moléculaire |
274.39 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C14H18N4S/c1-11-3-4-12(2)13(7-11)14(16-5-6-19-14)8-18-10-15-9-17-18/h3-4,7,9-10,16H,5-6,8H2,1-2H3 |
Clé InChI |
DFEVKAOTEJOTRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2(NCCS2)CN3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


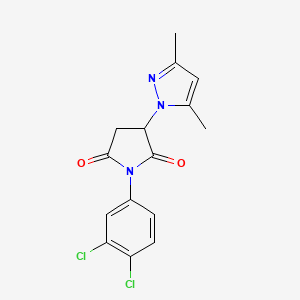
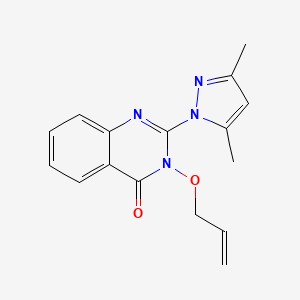
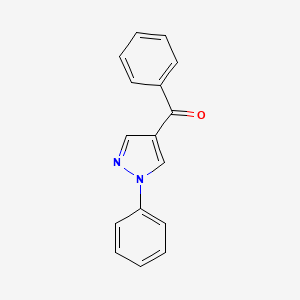
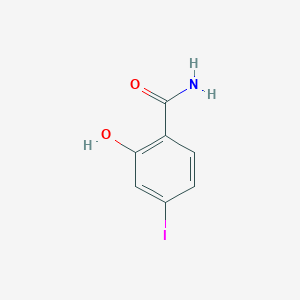
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
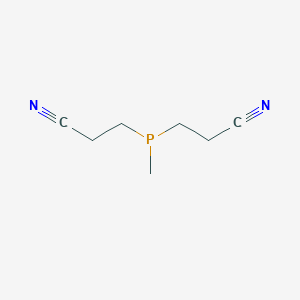

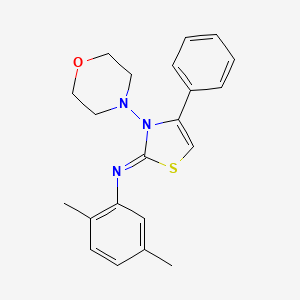
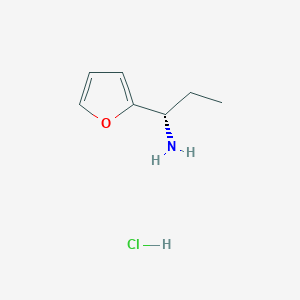
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
